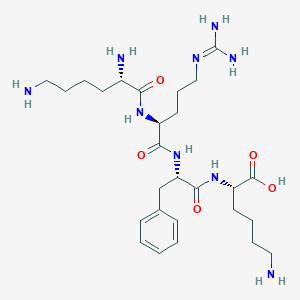

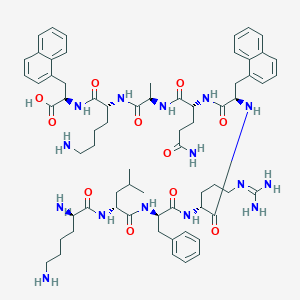

L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRFK is a peptide originating from thrombospondin-1, a glycoprotein involved in cellular processes such as cell-to-cell and cell-to-matrix communication. This peptide has the ability to activate transforming growth factor-beta, a cytokine that plays a crucial role in cellular differentiation, proliferation, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: KRFK can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of KRFK may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: KRFK primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions: The synthesis of KRFK involves reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps .

Major Products Formed: The major product formed from the synthesis of KRFK is the peptide itself, with a molecular weight of 577.72 and a molecular formula of C27H47N9O5 .

Scientific Research Applications

KRFK has several scientific research applications, particularly in the field of ocular surface inflammatory disorders. It has been shown to activate transforming growth factor-beta signaling pathways independently of thrombospondin receptors like CD47 and CD36. This property makes KRFK a valuable research tool for studying chronic ocular surface inflammation .

Mechanism of Action

KRFK exerts its effects by activating latent transforming growth factor-beta, which in turn modulates the immune response. The peptide alters the phenotype of dendritic cells, driving them towards a tolerogenic state. This reduces the expression of co-stimulatory molecules and decreases the proportion of pathogenic T-helper cells while increasing regulatory T-cell populations .

Comparison with Similar Compounds

Similar Compounds:

- Thrombospondin-1-derived peptides

- Transforming growth factor-beta activating peptides

Uniqueness: KRFK is unique in its ability to activate transforming growth factor-beta independently of thrombospondin receptors. This sets it apart from other peptides that require receptor-mediated activation .

Properties

CAS No. |

162290-78-0 |

|---|---|

Molecular Formula |

C27H47N9O5 |

Molecular Weight |

577.7 g/mol |

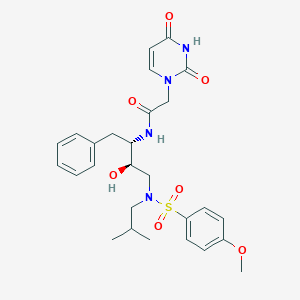

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |

InChI Key |

WJJRVOBCSVZNET-CMOCDZPBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)

![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15141353.png)